(+)-alpha-Santalene

Fragrance chemistry Organoleptic characterization Perfumery formulation

(+)-alpha-Santalene (CAS 22527-23-7) is a tricyclic sesquiterpene hydrocarbon with the molecular formula C15H24 and a defined absolute stereochemistry of (1S,2R,4S,6R,7R). It serves as the primary olefinic precursor in the biosynthesis of α-santalol, the principal odor-active alcohol in East Indian sandalwood oil (Santalum album L.).

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
Cat. No. B1253104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-alpha-Santalene
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC(=CCCC1(C2CC3C1(C3C2)C)C)C
InChIInChI=1S/C15H24/c1-10(2)6-5-7-14(3)11-8-12-13(9-11)15(12,14)4/h6,11-13H,5,7-9H2,1-4H3/t11?,12-,13+,14-,15?/m1/s1
InChIKeyKWFJIXPIFLVMPM-PEGGXJLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-alpha-Santalene (CAS 22527-23-7): Technical Procurement Guide for the (+)-Enantiomer of Sandalwood Sesquiterpene


(+)-alpha-Santalene (CAS 22527-23-7) is a tricyclic sesquiterpene hydrocarbon with the molecular formula C15H24 and a defined absolute stereochemistry of (1S,2R,4S,6R,7R) [1]. It serves as the primary olefinic precursor in the biosynthesis of α-santalol, the principal odor-active alcohol in East Indian sandalwood oil (Santalum album L.) [2]. Unlike the racemic mixture or the naturally occurring (-)-enantiomer (CAS 512-61-8) found in trace amounts in lavender, the (+)-enantiomer is the specific stereoisomer produced by characterized α-santalene synthases and is the direct enzymatic substrate for cytochrome P450-mediated hydroxylation to (+)-α-santalol [3].

Why α-Santalene Cannot Be Substituted by β-Santalene or Racemic Mixtures in Fragrance and Biosynthetic Applications


The substitution of (+)-alpha-santalene with β-santalene, the racemate, or the (-)-enantiomer introduces critical functional divergences that render interchange inappropriate for analytical, biosynthetic, or fragrance applications. β-Santalene possesses a bicyclo[2.2.1]heptane skeleton rather than the tricyclic framework of α-santalene, resulting in a distinct cedarwood odor profile compared to the weak, subtle odor of α-santalene [1]. In enzymatic biosynthesis, α-santalene synthases consistently produce α-santalene as the dominant product, with β-santalene formed only in smaller amounts [2]. Furthermore, the absolute stereochemistry governs downstream metabolic fate: only the (+)-enantiomer serves as the direct substrate for santalol-forming cytochrome P450 enzymes, meaning substitution with the (-)-enantiomer or racemic mixture fails to recapitulate authentic sandalwood biosynthetic pathways [3].

(+)-alpha-Santalene Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Odor Profile Divergence: α-Santalene (Weak) vs. β-Santalene (Cedarwood)

The olfactory characteristics of α-santalene and β-santalene are qualitatively distinct. α-Santalene is described as having a weak odor, whereas β-santalene exhibits a pronounced cedarwood note [1]. This sensory divergence arises from fundamental structural differences: β-santalene possesses a bicyclo[2.2.1]heptane framework, while α-santalene is tricyclic [2]. In perfumery applications, the α-isomer (specifically the enantiomer found in sandalwood oil) contributes a sweet-woody odor of excellent tenacity, distinguishing it from the less sweet β-isomer [3]. No quantitative odor threshold data are available in the primary literature for direct (+)-alpha-santalene comparison.

Fragrance chemistry Organoleptic characterization Perfumery formulation

Enzymatic Product Distribution: α-Santalene Dominates Over β-Santalene in Santalene Synthase Reactions

In enzymatic biosynthesis, known santalene synthases exhibit a consistent product profile bias favoring α-santalene over β-santalene. Patent literature states explicitly: 'with known enzymes beta-santalene is produced always in smaller amounts compared to alpha-santalene, and there are no known examples of a santalene synthase with greater product profile for beta-santalene than alpha-santalene in vivo' [1]. α-Santalene synthase (EC 4.2.3.82) produces (+)-alpha-santalene as the major product, with (-)-beta-santalene and (-)-exo-alpha-bergamotene as minor co-products [2].

Metabolic engineering Terpene synthase Biocatalysis

In Silico ADME Comparison: (+)-alpha-Santalene vs. Structural Analogs

In silico ADME predictions using SwissADME provide a comparative pharmacokinetic profile for alpha-santalene that can inform early-stage drug discovery or toxicological assessment. The compound exhibits a bioavailability score of 0.55, with moderate aqueous solubility (ESOL class), low gastrointestinal absorption, and no predicted blood-brain barrier permeation [1]. CYP inhibition predictions indicate inhibition of CYP2C19 and CYP2C9, but no inhibition of CYP1A2, CYP2D6, or CYP3A4 [2]. These computational predictions lack experimental validation and cannot be directly compared to β-santalene or santalols due to the absence of parallel in silico datasets for those compounds in the same study.

Drug discovery ADME prediction Pharmacokinetics

(+)-alpha-Santalene: High-Value Application Scenarios Based on Quantitative Differentiation


Enzymatic Precursor for (+)-α-Santalol Biosynthesis in Metabolic Engineering

(+)-alpha-Santalene is the obligate enzymatic substrate for cytochrome P450-mediated conversion to (+)-α-santalol, the principal odor-active alcohol responsible for sandalwood's characteristic fragrance [1]. Engineering of santalene/bergamotene synthases yields (+)-alpha-santalene as a major product, which can be subsequently hydroxylated in vivo or in vitro [2]. Procurement of the (+)-enantiomer, rather than the racemate or (-)-enantiomer, ensures fidelity to the native biosynthetic pathway and maximizes downstream santalol yield.

Chiral Analytical Reference Standard for Enantiomeric Purity Verification in Natural Product Authentication

(+)-alpha-Santalene serves as an authenticated reference standard for chiral GC-MS or chiral HPLC analysis when verifying the enantiomeric composition of sandalwood oils or detecting adulteration with synthetic racemic mixtures. The defined absolute configuration (1S,2R,4S,6R,7R) [1] provides a traceable benchmark for quantifying enantiomeric excess in natural product extracts and distinguishing authentic Santalum album-derived material from synthetic or alternative botanical sources.

Odor-Neutral Sesquiterpene Scaffold for Semi-Synthetic Derivatization

Given the weak intrinsic odor of α-santalene relative to β-santalene's cedarwood note [1], (+)-alpha-santalene provides an odor-neutral tricyclic sesquiterpene scaffold suitable for semi-synthetic derivatization. The 4'-oxa analogues of alpha-santalene and alpha-santalol have been prepared in a regio- and stereocontrolled manner [2], demonstrating the utility of the α-santalene core as a starting material for generating novel sandalwood odorants with tailored olfactory properties.

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